molecular formula C9H14O2 B1469252 3-Cyclobutanecarbonyloxolane CAS No. 1495485-96-5

3-Cyclobutanecarbonyloxolane

Cat. No.: B1469252
CAS No.: 1495485-96-5
M. Wt: 154.21 g/mol
InChI Key: CTCMLJPYZSTFSX-UHFFFAOYSA-N
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Description

3-Cyclobutanecarbonyloxolane is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclobutane ring attached to an oxolane ring through a carbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutanecarbonyloxolane typically involves the reaction of cyclobutanecarboxylic acid with oxolane in the presence of a dehydrating agent. One common method includes the use of thionyl chloride to convert cyclobutanecarboxylic acid to its corresponding acyl chloride, which then reacts with oxolane to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutanecarbonyloxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Cyclobutanecarbonyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutanecarbonyloxolane involves its interaction with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclobutane and oxolane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Similar in structure but lacks the oxolane ring.

    Oxolane-2-carboxylic acid: Contains the oxolane ring but differs in the position of the carboxyl group.

    Cyclobutanone: Contains the cyclobutane ring with a ketone group instead of the oxolane ring.

Uniqueness

3-Cyclobutanecarbonyloxolane is unique due to the combination of the cyclobutane and oxolane rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

cyclobutyl(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCMLJPYZSTFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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